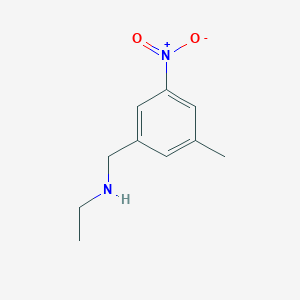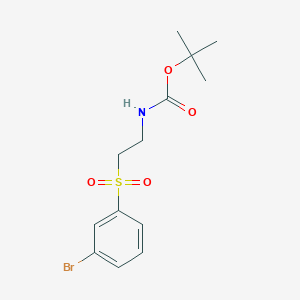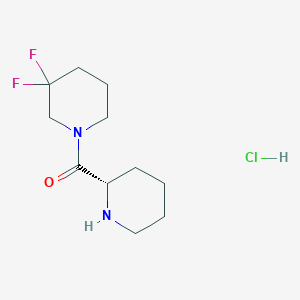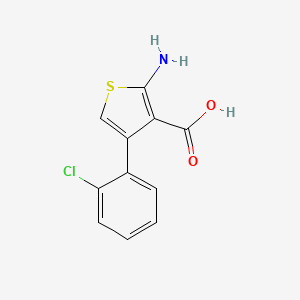
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a complex organic compound known for its intricate molecular structure. This compound is characterized by the presence of multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its unique chemical properties and reactivity. It is primarily used in the biomedical industry for the synthesis of pharmacological agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, followed by bromination and cyanation reactions. The precursor molecule, often a sugar derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The bromination step is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Finally, the cyanation reaction is performed using a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromo or cyano groups, leading to the formation of new derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Aplicaciones Científicas De Investigación
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Utilized in the development of new pharmacological agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, blocking their activity or altering their conformation. Additionally, the compound can participate in signaling pathways, modulating cellular responses and influencing gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-acetyl-1-bromo-1-deoxy-beta-D-galactopyranosyl cyanide: Similar in structure but differs in the position of acetoxy groups and the sugar moiety.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: Shares some functional groups but has a different core structure.
Pyrazoline Derivatives: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H18BrNO9 |
|---|---|
Peso molecular |
436.21 g/mol |
Nombre IUPAC |
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H18BrNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3 |
Clave InChI |
HTTKGSLSIQMYRG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)




![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)


